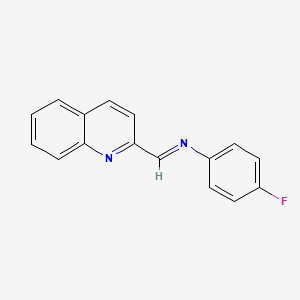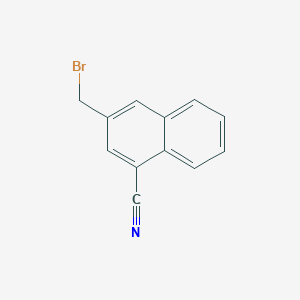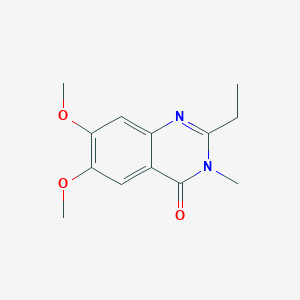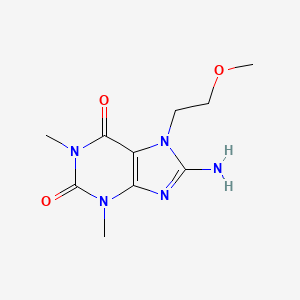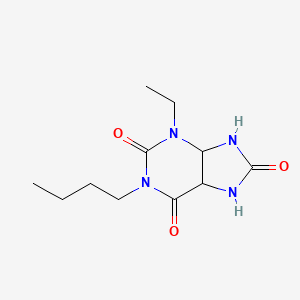![molecular formula C14H14O2S B11863846 1,4-Naphthalenedione, 2-methyl-3-[(1-methylethyl)thio]- CAS No. 66137-78-8](/img/structure/B11863846.png)
1,4-Naphthalenedione, 2-methyl-3-[(1-methylethyl)thio]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Naphthalenedione, 2-methyl-3-[(1-methylethyl)thio]- is a chemical compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often used in various chemical and pharmaceutical applications. This particular compound features a naphthalenedione core with a methyl group and an isopropylthio group attached, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-methyl-3-[(1-methylethyl)thio]- typically involves the following steps:
Starting Materials: The synthesis begins with 1,4-naphthoquinone as the core structure.
Methylation: A methyl group is introduced at the 2-position of the naphthoquinone ring using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Thioether Formation: The isopropylthio group is introduced at the 3-position through a nucleophilic substitution reaction. This can be achieved by reacting the methylated naphthoquinone with isopropylthiol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
1,4-Naphthalenedione, 2-methyl-3-[(1-methylethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The thioether group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various quinone derivatives, while reduction can produce hydroquinone derivatives.
科学的研究の応用
1,4-Naphthalenedione, 2-methyl-3-[(1-methylethyl)thio]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other naphthoquinone derivatives.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties, making it a subject of interest in biological research.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,4-Naphthalenedione, 2-methyl-3-[(1-methylethyl)thio]- involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to cell death, which is the basis for its antimicrobial and anticancer activities. The molecular targets and pathways involved include the inhibition of key enzymes and the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
1,4-Naphthalenedione, 2-hydroxy-3-methyl-: This compound has a hydroxy group instead of the isopropylthio group, which alters its chemical and biological properties.
1,4-Naphthalenedione, 2,3-dimethyl-: This compound has two methyl groups, which affects its reactivity and applications.
Uniqueness
1,4-Naphthalenedione, 2-methyl-3-[(1-methylethyl)thio]- is unique due to the presence of the isopropylthio group, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
66137-78-8 |
|---|---|
分子式 |
C14H14O2S |
分子量 |
246.33 g/mol |
IUPAC名 |
2-methyl-3-propan-2-ylsulfanylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H14O2S/c1-8(2)17-14-9(3)12(15)10-6-4-5-7-11(10)13(14)16/h4-8H,1-3H3 |
InChIキー |
JBMPJFZKNXELGQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)SC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B11863765.png)

